molecular formula C7H5Cl3 B1584542 2,5-Dichlorobenzyl chloride CAS No. 2745-49-5

2,5-Dichlorobenzyl chloride

Cat. No. B1584542
CAS RN: 2745-49-5
M. Wt: 195.5 g/mol
InChI Key: OMZINLIPPVNUOG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzyl chloride is an organic chemical compound . It is used as a pharmaceutical intermediate . It is a clear colorless to faintly yellow liquid .


Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been developed. In this method, 2,5-dichlorobenzyl chloride was prepared by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .


Molecular Structure Analysis

The molecular formula of 2,5-Dichlorobenzyl chloride is C7H5Cl3 . Its average mass is 195.474 Da and its monoisotopic mass is 193.945679 Da .


Physical And Chemical Properties Analysis

2,5-Dichlorobenzyl chloride has a density of 1.4±0.1 g/cm3 . Its boiling point is 245.8±25.0 °C at 760 mmHg . The enthalpy of vaporization is 46.3±3.0 kJ/mol . The flash point is 155.9±18.8 °C . It is not miscible in water .

Scientific Research Applications

Synthesis of Phenylacetic Acid Derivatives

2,4-Dichlorophenylacetic acid, a close analog of 2,5-dichlorobenzyl chloride, is synthesized via carbonylation of 2,4-dichlorobenzyl chloride. This process involves xylene, bistriphenylphosphine palladium dichloride, tetraethylammonium chloride, and sodium hydroxide, held at 80°C under a CO atmosphere. This method is a novel means to prepare phenylacetic acid derivatives from their corresponding benzyl chloride derivatives, with a maximum yield of 95% (He Li et al., 2019).

Environmental Presence and Impact

A study on p-Dichlorobenzene, closely related to 2,5-dichlorobenzyl chloride, revealed that 98% of 1,000 adults across the United States had detectable levels of 2,5-dichlorophenol, a metabolite of p-dichlorobenzene, in their urine. This indicates that compounds like 2,5-dichlorobenzyl chloride are common worldwide contaminants, necessitating further studies on long-term health effects (R. Hill et al., 1995).

Biomass-derived Derivatives Production

Acid chloride derivatives of biomass-derived compounds can be produced from precursors like 5-(chloromethyl) furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite. This process is relevant for the production of biofuels and polymers, showing the potential of 2,5-dichlorobenzyl chloride in green chemistry applications (S. Dutta et al., 2015).

Polymerization and Material Science

In polymer science, 2,5-Dichlorothiophene, similar in structure to 2,5-dichlorobenzyl chloride, has been polymerized using aluminum chloride–cupric chloride. This process results in a solid polymer with potential applications in various fields, demonstrating the versatility of chlorinated aromatic compounds (J. Ramsey & P. Kovacic, 1969).

Environmental Degradation Studies

Research on Pseudomonas species shows the capability to degrade p-dichlorobenzene, closely related to 2,5-dichlorobenzyl chloride. This degradation process is crucial for understanding the environmental impact and bioremediation of chlorinated aromatic compounds (J. Spain & S. Nishino, 1987).

Safety And Hazards

2,5-Dichlorobenzyl chloride causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dichloro-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZINLIPPVNUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181866
Record name 2,5-Dichlorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzyl chloride

CAS RN

2745-49-5
Record name 2,5-Dichlorobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2745-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobenzyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-2-(chloromethyl)benzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.530
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Record name 2,5-DICHLOROBENZYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Dong, T Li, X You, Q You, L Sun, G Xie - Research on Chemical …, 2022 - Springer
Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals and are produced most economically and environment-friendly in industry by …
Number of citations: 5 link.springer.com
AJ Wall III - 1967 - digitalworks.union.edu
The text of this thesis deals with two separate, but inter-related prob-lems. The first is the synthesis of 2-(2, 5-Dichloro-phenyl) Tetrahydro-3 methyl 1-4-Hl, 3 Thiozone-4-one 1, 1-Dioxide…
Number of citations: 0 digitalworks.union.edu
N Srivastava, S Tiwari, K Bhandari, AK Biswal… - Microbial …, 2020 - Elsevier
The aim of the present study was to synthesize novel active Anti-Quorum sensing derivatives from secondary metabolites viz. Gallic acid, Protocatechuic acid and Vanillic acid present in …
Number of citations: 8 www.sciencedirect.com
LA Jaragh-Alhadad, GI Harisa, FK Alanazi - Journal of Molecular Structure, 2022 - Elsevier
In drug repurposing paradigm, medicines that are already used to treat specific disease can also treat alternative ones. Recently, nimesulide was reported as an antitumor agent, beside …
Number of citations: 5 www.sciencedirect.com
W Dohle, AE Prota, G Menchon, E Hamel… - ACS …, 2019 - ACS Publications
Tetrahydroisoquinoline (THIQ) 6-O-sulfamate-based anticancer agents, inspired by the endogenous steroid 2-methoxyestradiol and its sulfamate derivatives, are further explored for …
Number of citations: 9 pubs.acs.org
LA Jaragh-Alhadad - Synthesis - researchgate.net
Tubulin and heat shock protein 27 (HSP27) are up-regulated in cancer cells, and play a critical role in cell division, and proliferation. Therefore, they are targets for discovery of …
Number of citations: 2 www.researchgate.net
Y Liu, HA Lashuel, S Choi, X Xing, A Case, J Ni… - Chemistry & biology, 2003 - cell.com
Neuronal ubiquitin C-terminal hydrolase (UCH-L1) has been linked to Parkinson's disease (PD), the progression of certain nonneuronal tumors, and neuropathic pain. Certain lung …
Number of citations: 299 www.cell.com
LJ Alhadad, F Alanazi, G Harisa - 2020 - preprints.org
Tubulin and heat shock protein 27 (HSP27) are up-regulated in cancer cells, and play a critical role in cell division, and proliferation. Therefore, they are targets for discovery of …
Number of citations: 3 www.preprints.org
RV Kalla, E Elzein, T Perry, X Li, V Palle… - Journal of medicinal …, 2006 - ACS Publications
Adenosine has been suggested to induce bronchial hyperresponsiveness in asthmatics, which is believed to be an A 2B adenosine receptor (AdoR) mediated pathway. We hypothesize …
Number of citations: 80 pubs.acs.org
H Irngartinger, B Stadler - European journal of organic …, 1998 - Wiley Online Library
In the course of topochemical investigations of substituted quinones the 2‐monovinyl‐substituted 1,4‐benzoquinones 1 were synthesized by electrochemical oxidation of the …

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